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Compound of Interest

Compound Name: AX15892

Cat. No.: B1192213 Get Quote

Executive Summary & Scientific Context
AX15892 is a critical chemical probe in kinase biology, specifically designed as a selective

ERK5 (MAPK7) inhibitor (IC50 ~30 nM). Unlike earlier generation compounds (e.g., XMD8-92)

which displayed dual activity against ERK5 and Bromodomain-containing protein 4 (BRD4),

AX15892 exhibits a high selectivity ratio, effectively decoupling ERK5 kinase activity from

BRD4-mediated transcriptional effects.

Why this matters: In drug development, distinguishing on-target efficacy from off-target toxicity

is paramount. AX15892 is used to validate whether a phenotypic response (e.g., cancer cell

proliferation or E-selectin expression) is genuinely driven by ERK5 catalytic activity.

Analytical Challenge: Quantifying AX15892 requires high specificity to distinguish it from

structural analogs (like AX15836) and metabolites in complex biological matrices (plasma, cell

lysate). This guide details a robust LC-MS/MS (Liquid Chromatography-Tandem Mass

Spectrometry) workflow, the gold standard for this application.

Chemical Identity & Safety Verification
Critical Note: Before initiating analysis, verify the identity of your reference material. A catalog

number conflict exists in some databases where "Ax-15892" refers to a dimethyl difumarate

impurity. Ensure your compound is the ERK5 Inhibitor.
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Parameter Specification

Compound Name AX15892

Target ERK5 (MAPK7)

Primary Application Selective Kinase Inhibition (Probe)

Solubility
Soluble in DMSO (up to 10 mM); poor aqueous

solubility.

Storage
-20°C (Solid), -80°C (DMSO Stock). Avoid

freeze-thaw cycles.

Analytical Method Development Protocol
Since AX15892 is a specialized probe, commercial MS transitions may not be pre-loaded in

library databases. Use the following Self-Validating Protocol to establish optimal detection

parameters.

Mass Spectrometry Tuning (Infusion)
Objective: Determine the Precursor Ion

and optimal Product Ions.

Preparation: Dilute AX15892 stock (10 mM DMSO) to 1 µM in 50:50 Acetonitrile:Water +

0.1% Formic Acid.

Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

Rationale: Nitrogen-containing kinase inhibitors protonate readily under acidic conditions.

Scan Mode: Perform a Q1 MS scan (range 200–800

) to identify the parent peak.

Fragmentation: Select the most abundant precursor and apply varying Collision Energies

(CE: 10–50 eV).
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Selection Criteria:

Quantifier Ion: The most intense fragment (highest S/N).

Qualifier Ion: The second most intense fragment (for structural confirmation).

Chromatographic Conditions
Objective: Separate AX15892 from matrix interferences and potential metabolites.

Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

Why: Sub-2-micron particles provide the resolution needed for complex lysates.

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Flow Rate: 0.4 mL/min.

Gradient Profile:

0.0 min: 5% B

0.5 min: 5% B

3.0 min: 95% B (Elution of AX15892)

4.0 min: 95% B

4.1 min: 5% B (Re-equilibration)

Sample Preparation Protocol (Protein Precipitation)
Scope: Extraction of AX15892 from Plasma or Cell Lysate.

Reagents
Extraction Solvent: Acetonitrile (ACN) containing Internal Standard (IS).
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Internal Standard (IS): Use AX15836 (structural analog) if available, or Propranolol (generic

kinase IS) at 50 ng/mL.

Step-by-Step Workflow
Aliquot: Transfer 50 µL of biological sample (plasma/lysate) into a 1.5 mL centrifuge tube or

96-well plate.

Precipitation: Add 150 µL of Extraction Solvent (Cold ACN + IS).

Ratio: 1:3 (Sample:Solvent) ensures >98% protein removal.

Vortex: Mix vigorously for 60 seconds.

Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

Causality: High G-force is required to pellet the protein precipitate tightly, preventing

column clogging.

Transfer: Carefully remove 100 µL of the clear supernatant.

Dilution (Optional): If the anticipated concentration is high (>5 µM), dilute 1:1 with Water +

0.1% Formic Acid to match initial mobile phase conditions (prevents peak broadening).

Injection: Inject 2–5 µL onto the LC-MS/MS.

Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for analyzing AX15892, highlighting the

critical check for selectivity against BRD4.
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Caption: Analytical workflow for AX15892 quantification and phenotypic validation logic.

Method Validation Criteria
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To ensure Trustworthiness, the method must pass the following acceptance criteria (based on

FDA Bioanalytical Method Validation Guidance):

Parameter Acceptance Criteria

Linearity (R²)
> 0.990 over dynamic range (e.g., 1 nM – 1000

nM).

Accuracy
Mean calculated concentration within ±15% of

nominal (±20% at LLOQ).

Precision (CV) < 15% for all QC levels (< 20% at LLOQ).

Recovery
Consistent recovery (> 80%) across Low, Med,

High QC levels.

Matrix Effect
0.8 – 1.2 (IS-normalized) to ensure no ion

suppression/enhancement.

Self-Validation Step: Run a "Post-Column Infusion" experiment. Infuse AX15892 constantly

while injecting a blank matrix extract. A dip in the baseline signal at the retention time indicates

ion suppression. If observed, improve sample cleanup (e.g., switch from PPT to Solid Phase

Extraction).
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Authoritative standard for the valid

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. pnas.org [pnas.org]
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Selective ERK5 Inhibitor AX15892]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192213#analytical-methods-for-detecting-ax15892]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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